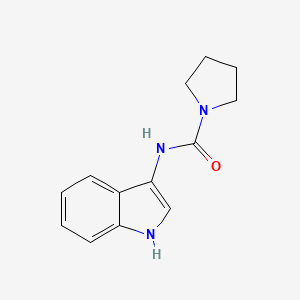

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

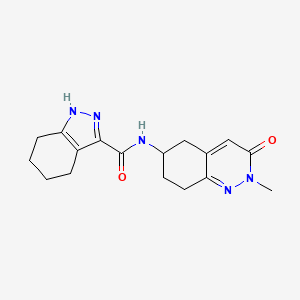

“N-(1H-indol-3-yl)pyrrolidine-1-carboxamide” is a chemical compound with the molecular formula C13H15N3O . It is a derivative of indole, a heterocyclic compound that is a key component in many pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives, including “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide”, often involves the addition of indole to various aldehydes . A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their receptor affinity and serotonin reuptake inhibition .Molecular Structure Analysis

The molecular structure of “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide” can be found in various databases such as PubChem . The compound has a benzene ring fused to a pyrrole ring, which is a common structure in indole derivatives .Chemical Reactions Analysis

Indole derivatives, including “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide”, have been found to react readily with hard and soft electrophiles due to their electron-rich character . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-indol-3-yl)pyrrolidine-1-carboxamide” can be found in databases like PubChem . The compound has a molecular weight of 185.26 g/mol .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Efficient methods have been developed for the synthesis of various heterocyclic compounds, including azetidine, pyrrolidine, and indoline, through palladium-catalyzed intramolecular amination of C-H bonds. These methods are notable for their low catalyst loading, inexpensive reagents, and convenient operating conditions, highlighting the potential of unactivated C-H bonds in organic synthesis (He et al., 2012). Additionally, the carboxamide-pyridine N-oxide synthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture, demonstrating the utility of this heterosynthon in crystal engineering and the synthesis of pharmaceutical cocrystals (Reddy et al., 2006).

Medicinal Chemistry and Drug Design

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide and related compounds have been explored for their potential in medicinal chemistry and drug design. For example, compounds have been synthesized with antiproliferative activity against various human cancer cell lines, functioning as potent HDAC inhibitors. Their selectivity for histone deacetylase 6 (HDAC6) over other isoforms suggests their suitability for further investigation as cancer therapeutics (Lee et al., 2014). Moreover, the design and synthesis of N-substituted-(indol-3-yl)carboxamides have been evaluated for their anti-inflammatory activity, with some derivatives showing moderate to high activity in inhibiting topical inflammation, indicating their potential as inflammation inhibitors (Duflos et al., 2001).

Genomic Targets and DNA Interaction

Research has also focused on understanding the genomic targets and interactions of related compounds with DNA. Pyrrole-imidazole polyamides (PIPs), for example, are molecules capable of binding to the DNA minor-groove with high selectivity and have been engineered to target specific sequences. The use of high-throughput sequencing has identified the DNA-alkylating sites of PIP-indole-seco-CBI conjugates across genomic DNA, offering insights into their binding mechanism at the chromatinized genome level, which is crucial for drug development research (Chandran et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-7-3-4-8-16)15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGVGYIVMOSZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2613895.png)

![2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2613898.png)

![Benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2613901.png)

![1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B2613908.png)

![7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2613911.png)

![1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2613912.png)

![Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate](/img/structure/B2613914.png)